molecular formula C14H19N3O3S2 B2744104 N-[(4-sulfamoylphenyl)carbamothioyl]cyclohexanecarboxamide CAS No. 642977-22-8

N-[(4-sulfamoylphenyl)carbamothioyl]cyclohexanecarboxamide

Cat. No.: B2744104
CAS No.: 642977-22-8
M. Wt: 341.44
InChI Key: JULGDQCQOZORRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-Sulfamoylphenyl)carbamothioyl]cyclohexanecarboxamide (hereafter referred to as Compound 3h) is a thiourea derivative synthesized via acylation of 4-thioureidobenzenesulfonamide with cyclohexanecarbonyl chloride . Its structure is characterized by a cyclohexanecarboxamide group linked to a sulfamoylphenyl-thiourea moiety. Key spectroscopic data include:

  • 1H NMR (DMSO-d6): δ 0.93 (d, 6H), 2.01–2.10 (m, 1H), 2.36 (d, 2H), and aromatic protons at δ 7.39–7.86 ppm .
  • 13C NMR: Peaks at δ 174.8 (amide carbonyl) and 186.2 (thiourea C=S) confirm functional groups .
  • HRMS: [M + H]+ at m/z 316.0795 .

Compound 3h exhibits inhibitory activity against human and mycobacterial carbonic anhydrases, attributed to the sulfamoyl group’s role in enzyme binding .

Properties

IUPAC Name

N-[(4-sulfamoylphenyl)carbamothioyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3S2/c15-22(19,20)12-8-6-11(7-9-12)16-14(21)17-13(18)10-4-2-1-3-5-10/h6-10H,1-5H2,(H2,15,19,20)(H2,16,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JULGDQCQOZORRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>51.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24790760
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Chemical Reactions Analysis

N-[(4-sulfamoylphenyl)carbamothioyl]cyclohexanecarboxamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include aliphatic, benzylic, vinylic, and aromatic acyl chlorides . The major products formed from these reactions are structurally diverse amides, which can be further analyzed for their biochemical properties.

Scientific Research Applications

N-[(4-sulfamoylphenyl)carbamothioyl]cyclohexanecarboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(4-sulfamoylphenyl)carbamothioyl]cyclohexanecarboxamide involves its ability to inhibit certain enzymes, particularly carbonic anhydrases. These enzymes catalyze the interconversion between carbon dioxide and water to bicarbonate and a proton, a fundamental reaction in various physiological processes . By inhibiting these enzymes, the compound can affect processes related to pH buffering, metabolism, and signaling.

Comparison with Similar Compounds

N-((4-Methoxyphenyl)carbamothioyl)cyclohexanecarboxamide

  • Structural Variation : The sulfamoyl group is replaced with a methoxy group.
  • Properties: Exhibits an extended acylthiourea conformation in crystal structures .
  • Comparison : Unlike Compound 3h, the methoxy derivative lacks sulfamoyl-mediated carbonic anhydrase inhibition but shows promise for tuberculosis targeting due to hydrophobic interactions with DprE1 .

N-(Naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide

  • Structural Variation : A naphthalene group replaces the sulfamoylphenyl moiety.
  • Properties :
    • Crystal structure reveals intramolecular N–H···O hydrogen bonds and π-π stacking interactions .
    • The cyclohexane ring adopts a chair conformation, with a dihedral angle of 36.9° relative to the naphthalene system .
  • Comparison: The bulky naphthalene group enhances aromatic interactions but reduces solubility compared to Compound 3h. No direct biological data are reported, but structural rigidity may limit enzyme accessibility .

3-Methyl-N-((4-sulfamoylphenyl)carbamothioyl)butanamide (3f) and Hexanamide (3g)

  • Structural Variation : Linear alkyl chains (3-methylbutanamide or hexanamide) replace the cyclohexane group.
  • Properties :
    • Synthesized with yields of 22–75%, similar to Compound 3h .
    • Shorter alkyl chains (e.g., 3f) may reduce lipophilicity, affecting membrane permeability and carbonic anhydrase inhibition .

N-{4-[(4-Fluoroanilino)sulfonyl]phenyl}cyclohexanecarboxamide

  • Structural Variation: A fluoroanilino group is appended to the sulfonamide.
  • Properties :
    • Molecular weight = 376.45 g/mol; fluorine substitution may enhance metabolic stability .

Research Findings and Implications

  • Synthetic Efficiency : Compound 3h and its analogs are synthesized via acylation, but yields vary widely (22–75%) depending on the acid chloride’s reactivity .
  • Biological Activity : The sulfamoyl group in Compound 3h is critical for carbonic anhydrase inhibition, while bulkier substituents (e.g., naphthalene) shift activity toward structural or antitubercular applications .
  • Structural Insights : Crystal structures highlight the role of intramolecular hydrogen bonds and aromatic stacking in stabilizing thiourea derivatives, influencing solubility and target binding .

Biological Activity

N-[(4-sulfamoylphenyl)carbamothioyl]cyclohexanecarboxamide is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and pharmacological profiles of this compound, supported by recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H16N3O3SC_{13}H_{16}N_3O_3S with a molecular weight of approximately 304.35 g/mol. The structure features a cyclohexanecarboxamide backbone substituted with a sulfamoyl group and a carbamothioyl moiety, contributing to its biological activity.

Synthesis

The synthesis of N-[(4-sulfamoylphenyl)carbamothioyl] derivatives typically involves the reaction of sulfanilamide with isothiocyanates or acyl chlorides in organic solvents such as DMF or acetone. The yields for these reactions can vary significantly, often ranging from 22% to 75%, depending on the specific reaction conditions and substituents used .

Inhibition Studies

Recent studies have demonstrated that N-[(4-sulfamoylphenyl)carbamothioyl] compounds exhibit significant inhibitory activity against various carbonic anhydrase isoforms (CA I, II, VII) and lipoxygenase enzymes (15-LOX). For instance, derivatives synthesized from this core structure showed promising inhibition against bovine carbonic anhydrase II (bCA II), with some compounds achieving IC50 values in low micromolar ranges .

Table 1: Inhibitory Activity of N-[(4-sulfamoylphenyl)carbamothioyl] Derivatives

CompoundTarget EnzymeIC50 (µM)
3abCA II0.45
3b15-LOX12.0
3chCA I1.2

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding modes of these compounds within the active sites of target enzymes. These studies indicate that the sulfamoyl group plays a crucial role in establishing hydrogen bonds that stabilize the enzyme-inhibitor complex, enhancing inhibitory potency .

Pharmacokinetic Properties

Computational predictions of pharmacokinetic properties suggest that N-[(4-sulfamoylphenyl)carbamothioyl] derivatives possess favorable drug-like characteristics. Parameters such as solubility, permeability, and metabolic stability are within acceptable ranges for potential therapeutic agents .

Case Studies

  • Inhibition of Carbonic Anhydrases : A study evaluated a series of N-[(4-sulfamoylphenyl)carbamothioyl] derivatives against human carbonic anhydrases, revealing that modifications to the cyclohexane ring significantly affected inhibitory potency and selectivity .
  • Anti-inflammatory Activity : Another case study explored the anti-inflammatory potential of these compounds through their action on lipoxygenase pathways. Some derivatives exhibited marked inhibition of leukotriene synthesis, indicating potential applications in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[(4-sulfamoylphenyl)carbamothioyl]cyclohexanecarboxamide, and how do reaction conditions influence yield and purity?

  • The compound is synthesized via a two-step process: (1) Reaction of cyclohexanecarbonyl chloride with potassium thiocyanate in anhydrous acetone under reflux to form the intermediate thiocyanate, followed by (2) coupling with 4-aminobenzenesulfonamide. Key parameters include maintaining anhydrous conditions to prevent hydrolysis and controlling stoichiometry (1:1 molar ratio of reactants). Purification involves recrystallization or column chromatography to remove unreacted starting materials .
  • Yield optimization (up to 89%) is achieved by adjusting reaction time (2–4 hours) and temperature (room temperature for coupling) .

Q. How is the molecular structure of this compound validated, and what spectroscopic techniques are most reliable?

  • 1H/13C NMR : The sulfamoyl group (–SO2NH2) produces distinct singlets at δ ~7.39 ppm (1H NMR) and δ ~144–145 ppm (13C NMR). The cyclohexane ring’s chair conformation is confirmed by splitting patterns in the δ 1.0–2.5 ppm range .
  • HRMS : Validates molecular formula (C12H18N3O3S2) with an observed [M+H]+ peak at m/z 316.0795, matching theoretical calculations .
  • X-ray crystallography : Resolves spatial arrangements, such as intramolecular N–H⋯O hydrogen bonds and chair conformations of the cyclohexane ring .

Q. What are the primary intermolecular interactions governing its crystal packing?

  • Centrosymmetric dimers form via N–H⋯S hydrogen bonds (R22(8) motif). Additional stabilization arises from π-π interactions (3.593 Å between aromatic rings) and C–H⋯π contacts, critical for predicting solubility and crystallinity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity and binding affinity to biological targets?

  • Density Functional Theory (DFT) calculations assess frontier molecular orbitals (HOMO/LUMO) to predict electron-rich regions (e.g., sulfamoyl and thiourea groups) for nucleophilic/electrophilic interactions. Reactivity indices (e.g., chemical potential, electrophilicity) correlate with experimental inhibition constants (e.g., carbonic anhydrase inhibition) .
  • Molecular docking simulations model binding modes to enzymes (e.g., SARS-CoV-2 main protease), leveraging the thiourea moiety’s hydrogen-bonding capacity with catalytic residues .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., antimicrobial vs. antiviral efficacy)?

  • Dose-response profiling : Confirm activity thresholds (e.g., MIC values for antimicrobial assays vs. IC50 for viral inhibition) .
  • Target specificity assays : Use CRISPR-Cas9 knockout cell lines to validate whether observed effects (e.g., cytotoxicity) arise from off-target interactions .
  • Metabolic stability studies : Assess if discrepancies stem from compound degradation in varying media (e.g., serum-containing vs. serum-free conditions) .

Q. How does the compound’s stereoelectronic profile influence its coordination chemistry with transition metals?

  • The thiourea (–N–C(=S)–N–) group acts as a bidentate ligand, forming stable complexes with Ni(II) and Cu(II). Spectroscopic shifts in UV-Vis (e.g., d-d transitions at 550–650 nm) and ESR data (g∥ > g⊥ for Cu(II)) confirm octahedral geometry. Stability constants (log β) are determined via pH-metric titrations .

Q. What crystallographic software (e.g., SHELX) is recommended for refining its structure, and how are disorder components handled?

  • SHELXL : Refines disordered cyclohexane rings by partitioning atoms into major/minor components (occupancy ratios ~0.7:0.3). Restraints (e.g., SIMU, DELU) maintain reasonable geometry during refinement .
  • PLATON : Validates hydrogen-bonding networks and symmetry operations to ensure structural integrity .

Methodological Resources

  • Synthesis : Follow protocols in for reproducible yields.
  • Characterization : Combine NMR (Bruker 500 MHz), HRMS (ESI-QTOF), and SC-XRD (Mo Kα radiation) .
  • Biological assays : Use microdilution (CLSI guidelines) for antimicrobial testing and pseudovirus neutralization for antiviral studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.